molecular formula C30H22Cl2N2O3 B10867152 10-(4-Chlorobenzoyl)-11-(4-chlorophenyl)-3-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one

10-(4-Chlorobenzoyl)-11-(4-chlorophenyl)-3-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one

Cat. No.: B10867152
M. Wt: 529.4 g/mol
InChI Key: QQFWVDUPIOHYTC-UHFFFAOYSA-N
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Description

10-(4-Chlorobenzoyl)-11-(4-chlorophenyl)-3-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one is a complex organic compound characterized by its unique structure, which includes chlorinated benzoyl and phenyl groups, a furan ring, and a hexahydro-dibenzo diazepinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-Chlorobenzoyl)-11-(4-chlorophenyl)-3-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one typically involves multi-step organic reactions. One common approach includes:

    Formation of the Core Structure: The hexahydro-dibenzo diazepinone core can be synthesized through a cyclization reaction involving appropriate precursors such as substituted benzylamines and benzoyl chlorides.

    Introduction of Chlorinated Groups: Chlorination of the benzoyl and phenyl groups can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, using furfural or a similar furan derivative as the acylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

10-(4-Chlorobenzoyl)-11-(4-chlorophenyl)-3-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: The furan ring and other aromatic components can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced at specific sites using hydrogenation catalysts such as palladium on carbon.

    Substitution: Halogenated sites can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride or other strong bases to deprotonate nucleophiles.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced aromatic rings or aliphatic chains.

    Substitution: Formation of substituted aromatic compounds with new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It can be used in assays to investigate the inhibition or activation of specific biological pathways.

Medicine

Medically, this compound could be explored for its pharmacological properties. Its structure suggests potential activity as an anti-inflammatory, anti-cancer, or neuroactive agent. Preclinical studies could focus on its efficacy and safety profiles.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 10-(4-Chlorobenzoyl)-11-(4-chlorophenyl)-3-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The chlorinated aromatic rings and furan moiety could facilitate binding to hydrophobic pockets in proteins, while the diazepinone core might interact with active sites or allosteric sites.

Comparison with Similar Compounds

Similar Compounds

    10-(4-Chlorobenzoyl)-11-(4-chlorophenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one: Similar structure but with a thiophene ring instead of a furan ring.

    10-(4-Methylbenzoyl)-11-(4-methylphenyl)-3-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one: Similar structure but with methyl groups instead of chlorinated groups.

Uniqueness

The uniqueness of 10-(4-Chlorobenzoyl)-11-(4-chlorophenyl)-3-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one lies in its combination of chlorinated aromatic rings and a furan moiety, which may confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C30H22Cl2N2O3

Molecular Weight

529.4 g/mol

IUPAC Name

5-(4-chlorobenzoyl)-6-(4-chlorophenyl)-9-(furan-2-yl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C30H22Cl2N2O3/c31-21-11-7-18(8-12-21)29-28-24(16-20(17-26(28)35)27-6-3-15-37-27)33-23-4-1-2-5-25(23)34(29)30(36)19-9-13-22(32)14-10-19/h1-15,20,29,33H,16-17H2

InChI Key

QQFWVDUPIOHYTC-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3N(C2C4=CC=C(C=C4)Cl)C(=O)C5=CC=C(C=C5)Cl)C6=CC=CO6

Origin of Product

United States

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